molecular formula C21H31ClN4O5S B178125 Acotiamide hydrochloride CAS No. 185104-11-4

Acotiamide hydrochloride

Cat. No.: B178125
CAS No.: 185104-11-4
M. Wt: 487.0 g/mol
InChI Key: VQEKQYLTAIVCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acotiamide hydrochloride (C₁₉H₂₈ClN₃O₃S·HCl) is a first-in-class prokinetic agent approved in Japan for treating functional dyspepsia (FD), particularly postprandial distress syndrome (PDS). It modulates upper gastrointestinal motility by dual mechanisms: acetylcholinesterase (AChE) inhibition and muscarinic receptor antagonism (M₁/M₂). These actions enhance gastric emptying, restore impaired gastric accommodation, and alleviate meal-related symptoms like postprandial fullness and early satiation .

Clinical trials demonstrate its efficacy:

  • 83.3% symptom improvement in esophagogastric junction outflow obstruction (EGJOO) patients .
  • Normalization of integrated relaxation pressure (IRP) in EGJOO .
  • Optimal dosing at 100 mg three times daily for FD .

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKQYLTAIVCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171717
Record name Acotiamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185104-11-4
Record name Acotiamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acotiamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOTIAMIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Neutralization with Sodium Bicarbonate

A streamlined method dissolves acotiamide hydrochloride crude product in a 1:1 water-methanol mixture, neutralizing with sodium bicarbonate at 10–20°C. This exothermic reaction releases CO₂, requiring gradual reagent addition to avoid foaming. Filtration and vacuum drying yield acotiamide freebase with 96.7% molar yield and 99.6% purity (Example 3).

Solvent Optimization

Methanol-water mixtures enhance sodium bicarbonate solubility, ensuring complete neutralization. Lower temperatures (10°C) minimize byproduct formation, while post-reaction stirring (3 hours) ensures particle size uniformity for efficient filtration.

Hydroxyl Protection and One-Pot Synthesis

Hydroxyl Protection Strategy

CN103709191A describes protecting the ortho-hydroxyl group of 2-hydroxy-4,5-dimethoxybenzoic acid using trimethylsilyl chloride, enabling subsequent acylation without side reactions. The protected intermediate reacts with 2-aminothiazole-4-ethyl formate in THF, achieving 85% yield after deprotection.

One-Pot Deprotection and Salt Formation

Deprotection with aqueous HCl in a one-pot process eliminates intermediate isolation, reducing steps and improving yield (78% overall). This method’s selectivity avoids thiazole ring degradation, a common issue in acidic conditions.

Comparative Analysis of Preparation Methods

Table 1: Key Parameters of this compound Synthesis Methods

ParameterIndustrial MethodSimplified ConversionOne-Pot Synthesis
Starting Material2,4,5-TMBAAcotiamide HCl crude2-Hydroxy-4,5-DMB
Key StepAmmonolysis in tolueneNeutralizationHydroxyl protection
Reaction Time12–24 hours3–5 hours8–10 hours
Yield (%)82.0–86.796.778–85
Purity (HPLC, %)99.84–99.9599.5–99.698.5–99.2
ScalabilityHighModerateModerate

Optimization Strategies and Process Improvements

Solvent Selection for Ammonolysis

Toluene outperforms chloroform in ammonolysis due to higher reflux temperature (110°C vs. 61°C), accelerating reaction kinetics and reducing residual solvent levels.

Activated Carbon Decolorization

Isopropanol-water mixtures (4:1) with 10% activated carbon remove colored impurities effectively, enhancing final product whiteness (L* > 95).

Crystallization Control

Slow cooling (0.5°C/min) during recrystallization generates uniform crystals, reducing solvent inclusion and improving flowability .

Chemical Reactions Analysis

Types of Reactions

Acotiamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in the formation of new derivatives of this compound .

Comparison with Similar Compounds

Mechanism of Action

Compound Primary Mechanism Key Receptor Interactions
Acotiamide AChE inhibition; M₁/M₂ antagonism Low affinity for 5-HT₂/₃/₄, D₂ receptors
Cisapride 5-HT₄ agonism; 5-HT₃ antagonism High affinity for 5-HT₄; risk of hERG channel inhibition
Itopride D₂ antagonism; AChE inhibition Moderate D₂ and AChE activity
Mosapride 5-HT₄ agonism Selective 5-HT₄ activation
Distigmine Bromide AChE inhibition Non-selective; systemic AChE inhibition

Key Differences :

  • Selectivity : Unlike cisapride and mosapride (serotonergic agents), acotiamide avoids 5-HT receptor interactions, reducing off-target effects .
  • Bladder Selectivity : Acotiamide shows bladder-specific AChE inhibition, outperforming distigmine bromide in urinary retention management .

Clinical Efficacy

Parameter Acotiamide Cisapride Itopride
Gastric Emptying ↑↑↑ (30–40% improvement) ↑↑ (moderate) ↑ (mild)
Symptom Relief 83.3% in EGJOO; 60–70% in FD 50–60% in FD (withdrawn) 40–50% in FD
QT Prolongation None High risk None

Efficacy Highlights :

  • In FD, acotiamide’s response rate (60–70%) exceeds itopride and matches cisapride without cardiac risks .
  • In EGJOO, acotiamide outperforms calcium channel blockers (e.g., diltiazem) as a first-line therapy .

Pharmacokinetics

Parameter Acotiamide Cisapride Mosapride
Bioavailability ~50% 40–50% 60–70%
Half-life 3–4 hours 7–10 hours 2–3 hours
Metabolism Hepatic (CYP3A4) Hepatic (CYP3A4) Hepatic (CYP3A4)

Acotiamide’s shorter half-life necessitates thrice-daily dosing but minimizes accumulation-related toxicity .

Biological Activity

Acotiamide hydrochloride, a prokinetic agent, has gained attention for its therapeutic potential in treating functional dyspepsia. This compound enhances gastric motility and alleviates symptoms associated with gastrointestinal disorders. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant clinical findings.

  • Chemical Name : N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]thiazole-4-carboxamide hydrochloride
  • CAS Number : 773092-05-0
  • Molecular Formula : C21H37ClN4O8S
  • Molecular Weight : 541.06 g/mol

Acotiamide primarily functions as an acetylcholinesterase (AChE) inhibitor , which enhances the availability of acetylcholine (ACh) in the gastrointestinal tract. This increase in ACh levels promotes gastric motility and improves symptoms related to functional dyspepsia. The compound exhibits a mixed type of inhibition on AChE, suggesting both competitive and noncompetitive properties depending on the concentration of the substrate .

In Vitro Studies

In vitro experiments have demonstrated that acotiamide significantly enhances gastric contractions induced by electrical field stimulation (EFS) and ACh in guinea pig stomach strips. Notably, it does not enhance contractions induced by carbachol (CCh), indicating a specific interaction with ACh pathways .

Concentration (μM)EFS-Induced Contraction EnhancementACh-Induced Contraction Enhancement
0.3SignificantSignificant
1SignificantSignificant

In Vivo Studies

In vivo studies in rats have shown that acotiamide improves gastric motility and emptying. It effectively counteracts the delayed gastric emptying induced by clonidine, an α(2)-adrenoceptor agonist. When administered at doses of 30 and 100 mg/kg, acotiamide demonstrated marked enhancement of gastric antral motility .

Clinical Findings

Acotiamide has been evaluated in various clinical trials focusing on its efficacy for functional dyspepsia. The drug has shown significant improvements in symptom scores compared to placebo controls.

Case Studies

  • Study on Symptom Relief : In a randomized controlled trial involving patients with functional dyspepsia, those treated with acotiamide reported a greater reduction in symptoms such as bloating and early satiety compared to those receiving placebo .
  • Comparison with Other Prokinetics : Acotiamide was compared with other prokinetic agents like itopride and mosapride. While itopride showed some efficacy, acotiamide was noted for its unique mechanism that does not involve serotonin or dopamine pathways, reducing potential side effects associated with these neurotransmitters .

Safety Profile

Acotiamide has been reported to have a favorable safety profile, with minimal adverse effects compared to other prokinetic agents. Importantly, it does not prolong the QT interval, which is a critical consideration in drug safety assessments .

Q & A

Q. What experimental models are optimal for studying Acotiamide's prokinetic effects on gastric motility?

Acotiamide's effects on gastrointestinal (GI) motility are best studied using in vivo models such as clonidine-induced hypomotility in rats and dogs. Clonidine suppresses gastric emptying, which Acotiamide (100 mg/kg, s.c. in rats; 10 mg/kg i.d. in dogs) reverses by enhancing acetylcholine (ACh)-mediated contractions . In vitro models include electrical stimulation of gastric antral tissue, where Acotiamide enhances contractions at 0.3 µM . These models allow quantification of motility via pressure sensors or ultrasonography .

Q. How can researchers validate Acotiamide's stability in formulation studies?

Stability-indicating methods like HPLC and HPTLC are critical. For example, a validated HPLC method uses a C18 column with mobile phase (methanol:aqueous triethylamine buffer, pH 3.0) to resolve Acotiamide from degradation products under stress conditions (heat, light, acid/alkali). Method validation parameters (linearity: 10–150 µg/mL; precision: RSD <2%) align with ICH guidelines . Box-Behnken Design optimizes chromatographic conditions (organic phase ratio, flow rate) to ensure robustness .

Q. What pharmacokinetic parameters define Acotiamide's absorption and metabolism?

Acotiamide exhibits dose-proportional pharmacokinetics in humans (50–800 mg doses) with a Tmax of 0.08–3 h and half-life of 10.9–21.7 h . Bioavailability varies across species: 13.9%–19% in rats, 37.5%–50.4% in dogs. Metabolism involves UGT1A8/1A9-mediated glucuronidation (major metabolite M1), with minimal CYP450 involvement. Excretion is fecal (>80%), with biliary recycling observed in rats .

Advanced Research Questions

Q. How do contradictory findings on Acotiamide's receptor interactions inform mechanistic studies?

While Acotiamide is described as an AChE inhibitor (Ki1 = 0.61 µM; Ki2 = 2.7 µM), it shows no affinity for muscarinic M1/M2/M3 receptors in radioligand binding assays . This paradox suggests indirect modulation of cholinergic signaling. Advanced studies should combine patch-clamp electrophysiology (to measure ACh release in enteric neurons) with siRNA knockdown of AChE isoforms to isolate pathways. Confocal imaging of gastric tissue post-treatment can localize ACh accumulation .

Q. What explains variability in clinical efficacy of Acotiamide for functional dyspepsia (FD)?

Clinical trials report 83.3% response rates in EGJOO patients but mixed outcomes in FD. This variability may stem from heterogeneity in FD subtypes (postprandial distress vs. epigastric pain) and differential receptor expression. Stratified trials using Rome IV criteria and biomarker profiling (e.g., plasma ACh levels, gastric accommodation via barostat) are recommended. Dose optimization (100 mg t.i.d.) is critical, as lower doses fail to normalize gastric emptying .

Q. How do Acotiamide's off-target effects influence drug interaction studies?

Acotiamide weakly inhibits P-glycoprotein (21.1% at 50 µM) but does not induce/inhibit CYP450 enzymes, reducing interaction risks with CYP substrates . However, co-administration with distigmine bromide (a cholinesterase inhibitor) in urinary retention studies increases voiding efficiency without additive toxicity. Researchers should monitor ACh overstimulation (diarrhea, diaphoresis) in combinatorial trials using telemetry or fecal pellet output assays .

Q. What advanced models resolve Acotiamide's reversible vs. irreversible AChE inhibition?

Dialysis experiments show Acotiamide's AChE inhibition is reversible , contrasting covalent inhibitors like donepezil. To confirm, use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) or X-ray crystallography to visualize enzyme-inhibitor interactions. Comparative studies with irreversible inhibitors (e.g., rivastigmine) in isolated guinea pig ileum can quantify contractile response decay .

Methodological Recommendations

  • Analytical Chemistry : Use HPTLC for rapid degradation screening (Rf = 0.45; λ = 254 nm) .
  • In Vivo Dosing : For gastric emptying studies in rats, administer 100 mg/kg s.c. 30 min pre-meal .
  • Data Interpretation : Apply mixed-effects models to account for intersubject variability in FD clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acotiamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Acotiamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.